ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
The compound ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 955975-42-5) is a heterocyclic molecule featuring a pyrazole core substituted at position 1 with a 4-(3-aminophenyl)-1,3-thiazol-2-yl group and at position 5 with a trifluoromethyl (-CF₃) moiety. The ethyl ester at position 4 enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c1-2-25-14(24)11-7-21-23(13(11)16(17,18)19)15-22-12(8-26-15)9-4-3-5-10(20)6-9/h3-8H,2,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGYNEWCISEZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=CC=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, thiazole moiety, and a trifluoromethyl group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been investigated for its role as an inhibitor of the PD-1/PD-L1 signaling pathway, which is crucial in cancer immunotherapy. By blocking this pathway, the compound may enhance the immune response against tumors .
Antitumor Activity
Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant antitumor properties. In vitro studies have shown that derivatives similar to this compound possess cytotoxic effects against various cancer cell lines, including HepG2 (liver carcinoma) and A431 (epidermoid carcinoma) cells. For instance, thiazole-containing compounds have demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that similar pyrazole derivatives exhibit activity against a range of bacterial strains. The presence of electron-donating groups in the structure enhances their antimicrobial efficacy .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, this compound has been implicated in anti-inflammatory activities. Compounds with similar structural features have been reported to inhibit inflammatory mediators like cytokines and prostaglandins .
Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazole and pyrazole derivatives:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Sayed et al. (2019) | Thiazole derivative | Antiproliferative | < 10 µM |
| MDPI Review (2022) | Pyrazole analogs | Cytotoxicity against HepG2 | < 5 µM |
| ResearchGate (2020) | Various pyrazoles | Antimicrobial | Variable |
Case Studies
One notable case study involved the synthesis of a series of pyrazole derivatives that were tested for their ability to inhibit cancer cell growth. The results indicated that modifications to the thiazole ring significantly influenced the cytotoxicity profiles. For example, compounds with methoxy substitutions showed enhanced activity against tumor cells compared to their unsubstituted counterparts .
Scientific Research Applications
The compound is primarily studied for its antiproliferative properties against various cancer cell lines. Research has shown that derivatives of pyrazole compounds, including ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, exhibit significant activity against tumor cells. For instance:
- Anticancer Activity : In vitro studies indicate that the compound can inhibit the growth of prostate cancer cell lines (PC-3) with IC50 values as low as 0.33 μM. This suggests a strong potential for development as an anticancer agent .
- Mechanism of Action : The mechanism involves targeting specific pathways related to tumor proliferation and survival. The presence of the thiazole moiety enhances the interaction with biological targets, making it a promising scaffold for drug design .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
Case Study 1: Anticancer Research
A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to this compound exhibited potent antiproliferative effects against lung and breast cancer cell lines. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the thiazole and pyrazole rings could enhance biological activity .
Case Study 2: Inhibition of Vascular Endothelial Growth Factor Receptor 2
Research focused on inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) revealed that derivatives of this compound could effectively inhibit angiogenesis in vitro. This property is crucial for developing treatments for cancers where tumor growth is dependent on new blood vessel formation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole and Pyrazole Moieties
Key structural analogs differ in substituents on the thiazole and pyrazole rings, influencing physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- Amino vs. Nitro Substituents: The 3-aminophenyl group in the target compound facilitates hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors).
- Fluoro vs. Chloro Substituents: Fluorine in the 4-fluorophenyl analog (CAS: 955975-42-5) increases lipophilicity, improving membrane permeability. Chloro derivatives (e.g., EP 3807266 B1) are associated with antimicrobial activity, suggesting the target compound’s amino group may offer a broader interaction profile .
Crystallographic and Conformational Insights
- Planarity and Packing: The target compound’s thiazole and pyrazole rings are near-planar, with the 3-aminophenyl group adopting a perpendicular orientation relative to the core. This conformation is similar to isostructural analogs (e.g., compounds 4 and 5 in ), which crystallize in triclinic P 1 symmetry .
- Hydrogen Bonding: The amino group participates in N–H···N and N–H···O interactions, contrasting with halogenated analogs (e.g., fluoro or chloro derivatives) that rely on weaker van der Waals forces for crystal packing .
Preparation Methods
Synthesis of Pyrazole Core
The pyrazole ring is constructed via cyclocondensation of β-keto esters with hydrazine derivatives. Ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate serves as the starting material, reacting with thiosemicarbazide to form ethyl 1-thiocarbamoyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Fig. 1).
Reaction Conditions :
This intermediate is critical for subsequent thiazole ring formation.
Thiazole Ring Formation via Hantzsch Reaction
The thiazole moiety is introduced through a Hantzsch thiazole synthesis, where the pyrazole carbothioamide reacts with 2-bromo-1-(3-nitrophenyl)ethanone (Fig. 2).
Key Steps :
- Synthesis of α-Bromoketone :
- Cyclization :
- The carbothioamide and α-bromoketone react in ethanol with triethylamine (TEA) as a base.
- Mechanism: Nucleophilic attack by the thiocarbamoyl sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.
- Product: Ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Yield: 60–80%
Reduction of Nitro to Amine
The nitro group is reduced to an amine using catalytic hydrogenation (Fig. 3):
- Catalyst: 10% Pd/C
- Solvent: Ethanol or tetrahydrofuran (THF)
- Pressure: H₂ gas (1–3 atm)
- Temperature: 25–50°C
- Yield: 85–95%
Critical Note : The reduction step requires careful control to avoid over-reduction or debenzylation of the thiazole ring.
Alternative Synthetic Approaches
Hydrazonoyl Halide Route
Hydrazonoyl halides (e.g., 2-hydrazono-2-phenylacetyl chloride ) can react with pyrazole carbothioamides to form thiazoles via [3+2] cycloaddition (Fig. 4).
Advantages :
- Avoids nitro group reduction.
- Enables direct incorporation of 3-aminophenyl via pre-functionalized hydrazonoyl halides.
Limitations :
One-Pot Multicomponent Synthesis
A streamlined approach combines ethyl 4,4,4-trifluoro-3-oxobutanoate , thiosemicarbazide , and 3-aminoacetophenone in a single reactor (Fig. 5).
Conditions :
- Solvent: Dimethylformamide (DMF)
- Catalyst: p-Toluenesulfonic acid (PTSA)
- Temperature: 100–120°C
- Yield: 55–65%
Drawbacks :
Optimization and Scale-Up Challenges
Purification Strategies
Q & A
Advanced Question: How can conflicting yields in multi-step syntheses of this compound be resolved?
Methodological Answer: Discrepancies often arise from:
- Intermediate Stability : The 3-aminophenylthiazole intermediate is sensitive to oxidation. Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃) to stabilize reactive intermediates .
- Purification Challenges : Employ gradient flash chromatography (10–50% EtOAc in hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate stereoisomers .
- Analytical Validation : Cross-verify yields using quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., trifluoromethyl at δ ~110 ppm in ¹³C NMR; pyrazole C-H at δ 6.8–7.2 ppm) .
- FT-IR : Confirm ester carbonyl (C=O stretch at 1720–1740 cm⁻¹) and amine N-H (3300–3500 cm⁻¹) .
- HRMS : Use ESI+ mode to validate molecular weight (expected [M+H]⁺: ~428.08 Da) .
Advanced Question: How can conflicting spectral data for structural analogs be reconciled?
Methodological Answer:
- Dynamic Effects : Rotamers from the ethyl ester group may split NMR signals. Acquire spectra at elevated temperatures (50°C) to coalesce peaks .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to resolve ambiguities .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., analogs in ) to benchmark spectral assignments .
Basic Question: What in vitro assays are suitable for evaluating this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., VEGF-R2) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
- Antimicrobial Activity : Use microdilution assays (MIC against S. aureus/C. albicans) in Mueller-Hinton broth .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
Advanced Question: How can contradictory results in enzyme inhibition vs. cellular activity be analyzed?
Methodological Answer:
- Membrane Permeability : Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) to determine if poor cellular uptake explains discrepancies .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., ester hydrolysis) .
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
Basic Question: How does the trifluoromethyl group influence this compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs (measured via shake-flask method) .
- Metabolic Resistance : The CF₃ group reduces oxidative metabolism (confirmed via CYP450 inhibition assays) .
- Crystal Packing : Fluorine’s electronegativity enhances intermolecular dipolar interactions, improving crystallinity (DSC/TGA data) .
Advanced Question: What strategies can optimize solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Replace ethyl ester with morpholinylethyl carboxylate to enhance aqueous solubility .
- Co-crystallization : Use co-formers (e.g., succinic acid) to create salt forms with improved dissolution profiles .
- SAR Studies : Introduce polar groups (e.g., -OH, -SO₃H) at the 4-position of the thiazole ring while retaining CF₃ .
Basic Question: How can computational methods aid in studying this compound’s reactivity?
Methodological Answer:
- Reaction Mechanism : Simulate cyclization steps using Gaussian09 (transition state theory) to identify rate-limiting steps .
- Docking Studies : Model interactions with VEGF-R2 (PDB: 2OH4) using AutoDock Vina to predict binding modes .
- ADMET Prediction : Use SwissADME to estimate bioavailability, BBB penetration, and toxicity .
Advanced Question: How to address discrepancies between computational predictions and experimental reactivity?
Methodological Answer:
- Solvent Effects : Include implicit solvent models (e.g., COSMO-RS) in DFT calculations to refine activation energies .
- Machine Learning : Train ANN models on existing kinetic data (e.g., Arrhenius parameters) to predict unstudied reactions .
- In Situ Spectroscopy : Use ReactIR to monitor intermediate formation and validate computational pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
